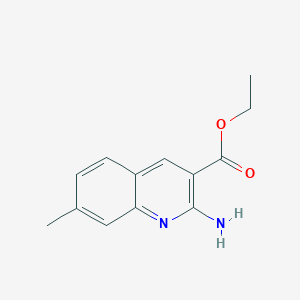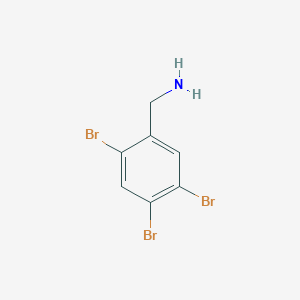
(2,4,5-Tribromophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Tribromophenyl)methanamine is an organic compound characterized by the presence of three bromine atoms attached to a phenyl ring and an amine group attached to a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Tribromophenyl)methanamine typically involves the bromination of phenylmethanamine. The process begins with the nitration of phenylmethanamine to introduce nitro groups, followed by reduction to form the corresponding amine. Bromination is then carried out using bromine in the presence of a suitable catalyst to achieve the tribrominated product.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions. The process requires precise temperature control and the use of bromine in excess to ensure complete bromination. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: (2,4,5-Tribromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
科学的研究の応用
(2,4,5-Tribromophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of (2,4,5-Tribromophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form strong interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
(2,4,6-Tribromophenyl)methanamine: Similar structure but with bromine atoms at different positions.
(2,4,5-Trifluorophenyl)methanamine: Fluorine atoms instead of bromine, leading to different chemical properties.
(2,4,5-Trichlorophenyl)methanamine: Chlorine atoms instead of bromine, affecting reactivity and applications.
Uniqueness: (2,4,5-Tribromophenyl)methanamine is unique due to the specific positioning of bromine atoms, which influences its chemical reactivity and potential applications. The presence of bromine atoms enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry.
特性
分子式 |
C7H6Br3N |
|---|---|
分子量 |
343.84 g/mol |
IUPAC名 |
(2,4,5-tribromophenyl)methanamine |
InChI |
InChI=1S/C7H6Br3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
InChIキー |
CSZDXIIGFVDENK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)Br)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
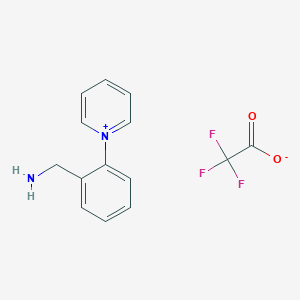



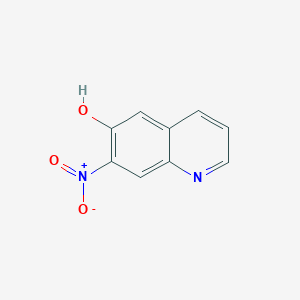
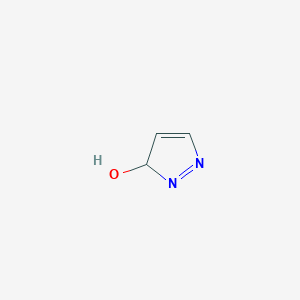

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
